5-Chloro-2,4,8-trimethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex chemical reactions aiming to introduce specific functional groups that confer desired chemical properties. Studies have detailed the synthesis of 5-chloro-quinoline derivatives, highlighting the importance of specific substituents for their reactivity and potential applications. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with different reagents can lead to novel quinoline compounds with unique properties (Tkachev et al., 2017; Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4,8-trimethylquinoline and its derivatives has been elucidated using techniques like X-ray crystallography, demonstrating the influence of substituents on the overall molecular configuration and stability. These structural analyses reveal how specific alterations in the molecular framework affect the compound's physical and chemical characteristics (Heiskanen & Hormi, 2009).
Chemical Reactions and Properties
5-Chloro-2,4,8-trimethylquinoline undergoes various chemical reactions, including halogenation, nucleophilic substitution, and complexation with metal ions, which significantly alter its chemical properties. These reactions are crucial for synthesizing new compounds with potential applications in materials science, catalysis, and organic synthesis (Tochilkin et al., 1983; Fotie et al., 2014).
Scientific Research Applications
Silver(I)-Catalyzed C–N Bond Formation
A study illustrated the preparation of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver-catalyzed dimerization process, indicating a rare instance of silver-catalyzed C–N bond formation via direct C–H functionalization. This process enables the coupling of secondary amines with activated aromatic systems, suggesting potential applications in synthesizing complex organic compounds (Fotie et al., 2012).
Chemosensor Development
Another application is found in the synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrating selective response to Cd^2+ ions over other metal ions, indicating its potential use as a chemosensor for measuring Cd^2+ concentrations in waste effluents and food products (Prodi et al., 2001).
Luminescent Properties and Metal Ion Detection
The study on the dependence of luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended diaza-18-crown-6 revealed pH-dependent luminescence, suggesting applications in metal ion detection, particularly for Zn^2+ and Cd^2+ in specific pH ranges. This highlights its utility in developing sensitive chemosensors for environmental monitoring and analytical chemistry (Prodi et al., 2001).
Gelation Behavior in Aqueous Alcohol Solutions
The gelation behavior of 5-chloro-8-hydroxyquinoline in aqueous alcohol solutions indicates its potential as a gelling agent. Its efficient gelation, thermal stability, and fibrous structures of xerogels characterized by scanning electron microscopy suggest applications in material science, particularly in the development of novel gel-based materials with potential biomedical applications (Kolehmainen et al., 2012).
Antituberculosis and Antiviral Properties
Research has identified 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, suggesting its potential in developing new treatments for these diseases. This dual inhibitory effect underscores the compound's significance in medicinal chemistry, offering a promising avenue for the development of new therapeutics (Marvadi et al., 2019).
properties
IUPAC Name |
5-chloro-2,4,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBXFHTABSRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589207 | |
Record name | 5-Chloro-2,4,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4,8-trimethylquinoline | |
CAS RN |
105908-43-8 | |
Record name | 5-Chloro-2,4,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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